molecular formula C24H25Cl2N3O2S B1574363 LCB 03-0110 dihydrochloride

LCB 03-0110 dihydrochloride

Cat. No. B1574363
M. Wt: 490.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

LCB 03-0110 dihydrochloride is a potent c-Src kinase inhibitor (IC50 = 1.3 nM). It is also a potent inhibitor of BTK and Syk, discoidin domain receptor 2 (DDR2) family tyrosine kinases. The mechanism of action is it suppresses LPS-induced activation of macrophages and TGF-β1- induced activation of fibroblasts in vitro. This compound also inhibits activation of macrophages and fibroblasts and suppresses scar formation in a wound healing model.

Scientific Research Applications

1. Wound Healing and Scar Formation Inhibition

LCB 03-0110 dihydrochloride has been identified as a potent inhibitor of several tyrosine kinases, including the discoidin domain receptor family, c-Src family, spleen tyrosine kinase, Bruton's tyrosine kinase, and vascular endothelial growth factor receptor 2. These kinases are crucial for immune cell signaling and inflammatory reactions. In a study, LCB 03-0110 was found to suppress the proliferation and migration of primary dermal fibroblasts and inhibit cell migration and nitric oxide synthesis in macrophage cells. When applied topically to full excisional wounds on rabbit ears, it reduced hypertrophic scar formation without delaying the wound closing process, suggesting its potential as an agent for suppressing fibroinflammation by targeting activated fibroblasts and macrophages (Sun et al., 2012).

properties

Molecular Formula

C24H25Cl2N3O2S

Molecular Weight

490.44

SMILES

OC1=CC=CC(NC2=C3C(C=C(C4=CC=CC(CN5CCOCC5)=C4)S3)=NC=C2)=C1.[H]Cl.[H]Cl

Appearance

Solid powder

synonyms

LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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